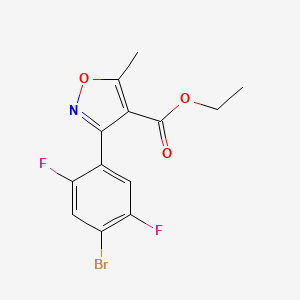
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an isoxazole ring. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl acetoacetate under basic conditions to form the corresponding isoxazole derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring may also play a role in modulating its biological activity by interacting with various pathways and molecular targets.
相似化合物的比较
Similar Compounds
- 1-(4-Bromo-2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.
生物活性
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features, including a bromine atom and two fluorine atoms on the phenyl ring. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
- Molecular Formula : C13H10BrF2NO3
- Molecular Weight : 346.12 g/mol
- CAS Number : 1620319-15-4
The compound's structure includes an ethyl ester functional group and a methyl group, which may influence its biological interactions and solubility.
Biological Activity Overview
The potential biological activities of this compound suggest its candidacy for further pharmacological studies. Preliminary investigations indicate that it may exhibit:
- Anti-inflammatory Effects : The structural features hint at possible interactions with inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Similar compounds within the isoxazole family have shown promising results in inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of the difluorophenyl moiety could enhance binding affinity to specific receptors or enzymes, potentially increasing its efficacy against various biological targets.
Comparison with Related Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 0.62 | Contains fluorine instead of bromine |
| Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate | 0.66 | Different substitution pattern on phenyl group |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylic acid | 0.71 | Different carboxylic acid derivative |
| Methyl 5-(phenylethynyl)isoxazole-3-carboxylic acid | 0.68 | Features an ethynyl substituent |
| Ethyl 5-(benzyloxy)isoniazole-3-carboxylic acid | 0.69 | Contains a benzyloxy substituent |
The unique combination of bromine and difluoro substitutions distinguishes this compound from others in its class, potentially influencing its biological activity and application in drug development.
Research Findings
Recent studies have investigated the biological activity of isoxazole derivatives, including those similar to this compound. Notable findings include:
- Antitumor Activity : Compounds with similar structures have demonstrated significant inhibitory effects on tumor cell lines, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Potential : Research indicates that isoxazoles can modulate inflammatory pathways, which may be relevant for developing treatments for inflammatory diseases.
- Mechanism of Action : Studies suggest that these compounds may act through various mechanisms, including inhibition of specific kinases or modulation of gene expression related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the potential of isoxazole derivatives in therapeutic applications:
- A study demonstrated that certain isoxazole compounds effectively inhibited cell proliferation in leukemia cell lines, indicating potential use in hematological malignancies.
- Another investigation focused on the anti-inflammatory effects of isoxazoles in animal models, showing reduced inflammation markers and improved clinical outcomes.
属性
分子式 |
C13H10BrF2NO3 |
|---|---|
分子量 |
346.12 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO3/c1-3-19-13(18)11-6(2)20-17-12(11)7-4-10(16)8(14)5-9(7)15/h4-5H,3H2,1-2H3 |
InChI 键 |
AATLHETUHGASIP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2F)Br)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















